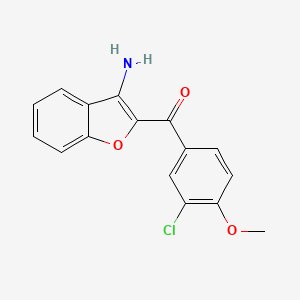

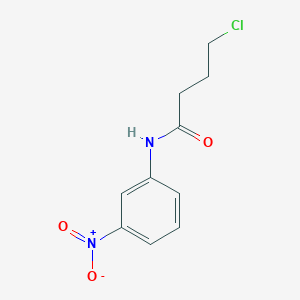

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzofuran derivative. Benzofurans are heterocyclic compounds with a fused benzene and furan ring. They are used in various fields such as pharmaceuticals, agrochemicals, and materials due to their diverse biological activities .

Chemical Reactions Analysis

Benzofurans can undergo various chemical reactions depending on the functional groups present. For example, the amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amine group might make it a base, and the chloro group might make it more reactive .Applications De Recherche Scientifique

Synthesis and Potential Applications

The compound 2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine has not been directly referenced in available literature. However, studies on related benzofuran derivatives provide insights into the potential applications and synthesis pathways that could be relevant for scientific research involving similar compounds.

Synthesis and Analgesic Activity : Research has explored the synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes, including the creation of 2-benzoyl-1-benzofuran-3-amines from 2-hydroxybenzonitrile and bromoethanone derivatives. These compounds, including variations like 2-benzoyl-7-methoxy-1-benzofuran-3-amine, have shown considerable analgesic activity, suggesting potential pharmacological uses for related benzofuran derivatives (Rádl, Hezký, Konvička, & Krejci, 2000).

Natural Product Derivatives : In the realm of natural products, derivatives of griseofulvin from mangrove endophytic fungi have been identified, showcasing the diversity of benzofuran derivatives in nature and their potential for antimicrobial and antitumor activities (Xia et al., 2011).

Toxicokinetic Studies : Toxicokinetic data for NBOMe derivatives, which are structurally related to benzofuran compounds, have been explored to understand drug interactions, polymorphisms, and elimination routes. This research is crucial for identifying these substances in cases of abuse or intoxication and for risk assessment in forensic and clinical toxicology (Richter et al., 2019).

Biological Evaluation of Derivatives : The structural revision and synthesis of benzofuran derivatives for biological evaluation have demonstrated moderate antibacterial activity and cytotoxicity against cancer cell lines, hinting at the therapeutic potential of benzofuran compounds in medicine (Noviany et al., 2020).

Diverse Synthetic Applications : The concise synthesis of α-substituted 2-benzofuranmethamines and other benzofuran derivatives through intermediates highlights the versatility of these compounds in synthetic chemistry, potentially leading to new materials or pharmaceutical agents (Wongsa et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3-chloro-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZCUOZAKQXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide](/img/structure/B2804282.png)

![Methyl 4-[[2-[2-[2-[(4-methoxy-4-oxobutyl)amino]-2-oxoethoxy]phenoxy]acetyl]amino]butanoate](/img/structure/B2804285.png)

![4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2804287.png)

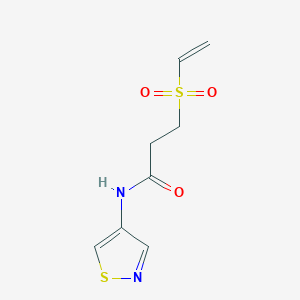

![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2804295.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2804296.png)